2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the ethylsulfanyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ETHYLPHENYL)-4-(4-METHYL-1-PIPERAZINYL)QUINOLINE HYDROCHLORIDE
- Other pyrimido[4,5-b]quinoline derivatives
Uniqueness
2-(ETHYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C22H25N3O3S/c1-5-29-21-24-19-18(20(27)25-21)16(12-6-8-13(28-4)9-7-12)17-14(23-19)10-22(2,3)11-15(17)26/h6-9,16H,5,10-11H2,1-4H3,(H2,23,24,25,27) |
InChI Key |
WDMJWKOKUSRYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)N1 |
Origin of Product |
United States |
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